3,5-Diethyl-1,2,4-trithiolane
CAS No.: 54644-28-9
Cat. No.: VC3874826
Molecular Formula: C6H12S3
Molecular Weight: 180.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54644-28-9 |
|---|---|
| Molecular Formula | C6H12S3 |
| Molecular Weight | 180.4 g/mol |
| IUPAC Name | 3,5-diethyl-1,2,4-trithiolane |
| Standard InChI | InChI=1S/C6H12S3/c1-3-5-7-6(4-2)9-8-5/h5-6H,3-4H2,1-2H3 |
| Standard InChI Key | WQXXXHMEBYGSBG-UHFFFAOYSA-N |
| SMILES | CCC1SC(SS1)CC |
| Canonical SMILES | CCC1SC(SS1)CC |
Introduction
Chemical Structure and Stereoisomerism
3,5-Diethyl-1,2,4-trithiolane belongs to the class of trithiolanes, which are saturated heterocycles containing three sulfur atoms in a six-membered ring . The compound exists as two stereoisomers: cis- and trans-3,5-diethyl-1,2,4-trithiolane. The trans-isomer, specifically (3R,5R)-3,5-diethyl-1,2,4-trithiolane, has been identified in cooked Allium varieties and is characterized by its chiral centers at the 3 and 5 positions .
The molecular structure features a chair-like conformation with ethyl groups (-CH₂CH₃) extending axially or equatorially depending on the stereoisomer. X-ray crystallography and NMR data confirm the trans configuration’s prevalence in natural sources, where the ethyl groups occupy opposite spatial orientations relative to the ring plane .
Physical and Chemical Properties
Table 1: Physical Properties of 3,5-Diethyl-1,2,4-Trithiolane
The compound’s lipophilicity (logP = 3.38) suggests moderate solubility in organic solvents, aligning with its use in flavorant formulations . Its low odor thresholds for trans-isomers (0.027–0.056 ng/L) make it a potent contributor to aromatic profiles in foods .
Natural Occurrence and Flavor Contributions
3,5-Diethyl-1,2,4-trithiolane is a key flavor constituent in cooked Allium species (e.g., onions, garlic). Gas chromatography-olfactometry (GC-O) studies reveal distinct odor profiles for its stereoisomers:
-
trans-Isomers: Exhibit cooked onion-like, fruity, and blackcurrant-like aromas with thresholds as low as 0.027 ng/L .
-
cis-Isomer: Imparts meat broth-like notes but requires higher concentrations (5–10× thresholds vs. trans) .
Table 2: Odor Characteristics of Stereoisomers
| Isomer | Odor Description | Threshold (ng/L) | Source |
|---|---|---|---|
| trans | Onion, fruity, blackcurrant | 0.027–0.056 | |
| cis | Meat broth, cooked onion | 0.14–0.28 |
The compound’s formation in Allium is linked to thermal degradation of sulfur precursors during cooking. Its concentration varies across cultivars, influencing sensory profiles .
Analytical Quantification Methods
Accurate measurement of 3,5-diethyl-1,2,4-trithiolane stereoisomers in complex matrices (e.g., foods) requires advanced techniques:
-
Enantioselective 2D GC-MS: Coupled with stable isotope dilution assays, this method resolves cis- and trans-isomers using chiral columns .
-
Internal Standards: Deuterated analogs ([²H₄]-isotopes) correct for matrix effects and recovery losses during extraction .
This approach achieves high sensitivity (sub-ng/L detection limits), enabling precise quantification in biological and food samples .
Applications in Flavor Science
The compound’s potent aroma and low thresholds make it valuable in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume